Antioxidant Capacity: 6‑Aminoflavone vs. Flavone and 6‑Hydroxyflavone by ABTS and DPPH Assays
In a direct head‑to‑head study, the antioxidant activity of flavone (unsubstituted) and its C6‑substituted derivatives—6‑aminoflavone, 6‑hydroxyflavone, and 6‑acetamidoflavone—was quantitatively evaluated using both ABTS and DPPH radical scavenging assays [1]. The data demonstrate that 6‑aminoflavone possesses a distinct antioxidant profile that is not predicted by simply extrapolating from the hydroxyl or unsubstituted analogs, underscoring the need for compound‑specific selection.
| Evidence Dimension | Antioxidant Activity (ABTS and DPPH radical scavenging) |
|---|---|
| Target Compound Data | Qualitatively distinct antioxidant profile relative to flavone and 6‑hydroxyflavone; full quantitative IC50 values reported in the source [1]. |
| Comparator Or Baseline | Flavone (unsubstituted), 6‑hydroxyflavone, 6‑acetamidoflavone |
| Quantified Difference | 6‑Aminoflavone exhibited a significantly different free radical scavenging capacity compared to both flavone and 6‑hydroxyflavone in both ABTS and DPPH assays, confirming that C6‑substitution alone does not determine antioxidant behavior. |
| Conditions | ABTS and DPPH radical scavenging assays; Journal of Biotechnology, 2016 [1]. |
Why This Matters
This direct comparative data ensures that researchers selecting 6‑aminoflavone for antioxidant studies are working with a compound whose radical scavenging profile has been benchmarked against the most relevant structural comparators, eliminating reliance on generic class‑based assumptions.
- [1] Stompor, M. (2016). 6‑Acetamidoflavone obtained by microbiological and chemical methods and its antioxidant activity. Journal of Biotechnology, 237, 25‑34. View Source
